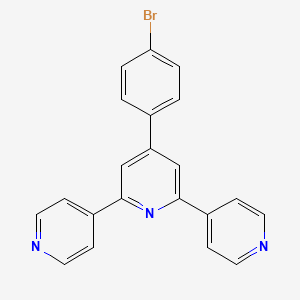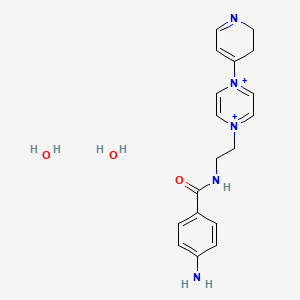
4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate is a complex organic compound that features a benzamide core linked to a piperazine ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate typically involves multiple steps. One common method starts with the preparation of 4-aminopyridine, which can be synthesized by the reduction of 4-nitropyridine-N-oxide using iron and mineral acids . The next step involves the formation of the piperazine ring, which is then linked to the benzamide core through a series of condensation reactions. The final product is obtained after purification and crystallization processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Iron and mineral acids are commonly used for reduction reactions.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(4-(quinazolin-2-yl)phenyl)benzamide: This compound has similar structural features and is known for its anti-angiogenic activities.
Pyridine derivatives: Compounds containing pyridine rings often exhibit antimicrobial and antiviral activities.
Uniqueness
4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate is unique due to its combination of a benzamide core, piperazine ring, and pyridine ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.
Properties
CAS No. |
30198-91-5 |
|---|---|
Molecular Formula |
C18H25N5O3+2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-amino-N-[2-[4-(2,3-dihydropyridin-4-yl)pyrazine-1,4-diium-1-yl]ethyl]benzamide;dihydrate |
InChI |
InChI=1S/C18H20N5O.2H2O/c19-16-3-1-15(2-4-16)18(24)21-9-10-22-11-13-23(14-12-22)17-5-7-20-8-6-17;;/h1-5,7,11-14H,6,8-10H2,(H2-,19,21,24);2*1H2/q+1;;/p+1 |
InChI Key |
VXGHWPLTHHEGQB-UHFFFAOYSA-O |
Canonical SMILES |
C1CN=CC=C1[N+]2=CC=[N+](C=C2)CCNC(=O)C3=CC=C(C=C3)N.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


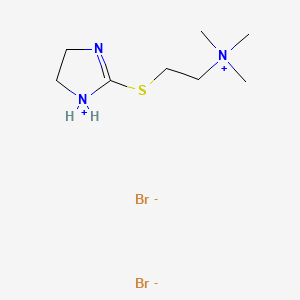
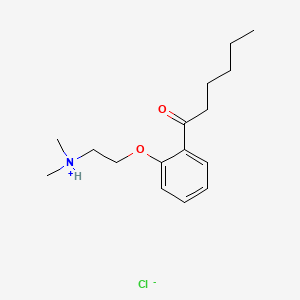

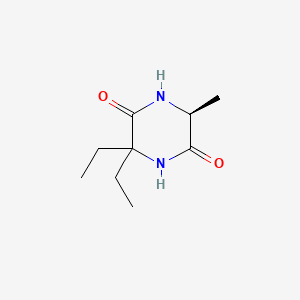
![4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide](/img/structure/B13740120.png)

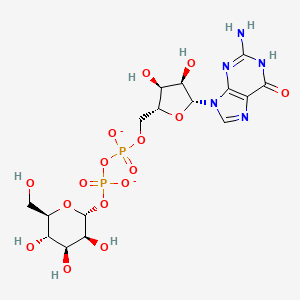
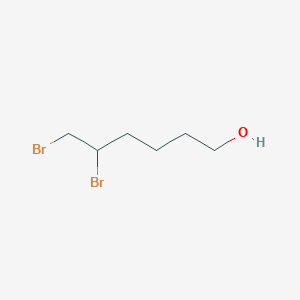
![8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13740136.png)
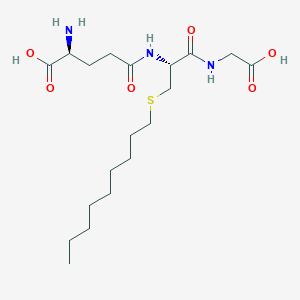
![(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B13740139.png)
